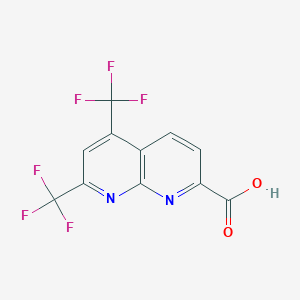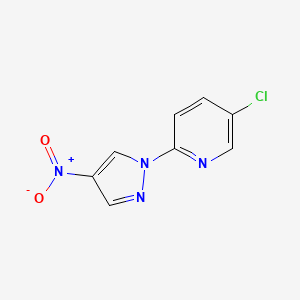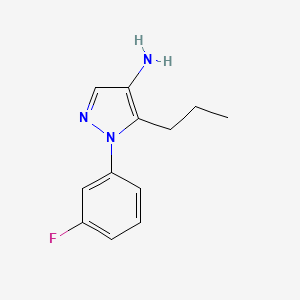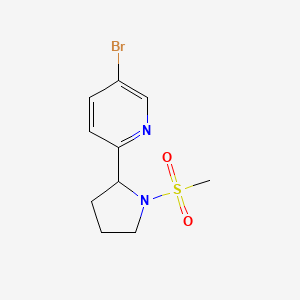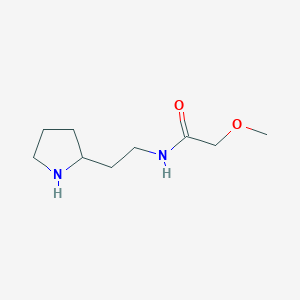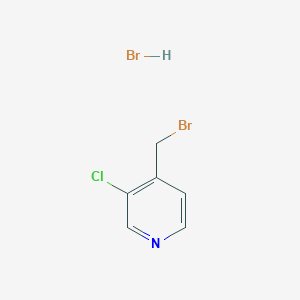
4-(Bromomethyl)-3-chloropyridine hydrobromide
Overview
Description
4-(Bromomethyl)-3-chloropyridine hydrobromide is a substituted pyridine. It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Molecular Structure Analysis
The molecular formula of 4-(Bromomethyl)-3-chloropyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.93 g/mol . The structure includes a pyridine ring with a bromomethyl group attached .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Bromomethyl)-3-chloropyridine hydrobromide are not available, it’s known that it reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
This compound is a solid at 20°C. It’s white to light yellow in color and appears as a powder or crystal . It has a melting point range of 185.0 to 191.0°C . It’s soluble in water .Scientific Research Applications
1. Polymer Synthesis
- Hyperbranched Polyelectrolytes : A study by Monmoton et al. (2008) reports the synthesis of hyperbranched polyelectrolytes using derivatives of bromomethylpyridine hydrobromide. The reactivity of 3,5-bis(bromomethyl)pyridine hydrobromide was found to be higher due to the electron-attractive effect of pyridinium groups, and the polymer's structure was investigated through NMR spectroscopy (Monmoton et al., 2008).
2. Organic Synthesis
- Synthesis of Rupatadine Intermediate : Guo et al. (2015) described an efficient and environmentally friendly method to synthesize 5-Methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, starting from 5-methylnicotinic acid (Guo, Lu, & Wang, 2015).
- Study of Polymerization Mechanism : Monmoton et al. (2008) also investigated the solution polymerization of bromomethylpyridine hydrobromides, revealing a mechanism involving bimolecular reactions. The study provided insights into the reactivity of different monomers and the influence of anions on the solubility and thermal stability of the resulting polymers (Monmoton, Lefebvre, & Fradet, 2008).
3. Chemical Reactions and Transformations
- Formation of Pyridinium Compounds : Wibaut and Broekman (2010) explored the conversion of 4-Chloropyridine and 4-Bromopyridine into pyridinium compounds, which are important intermediates in various chemical reactions (Wibaut & Broekman, 2010).
- Synthesis of Folic Acid Analogues : Piper, McCaleb, and Montgomery (1987) demonstrated the use of 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide in synthesizing 10-propargylfolic acid, showcasing the application in attaching functional groups to folic acid analogues (Piper, McCaleb, & Montgomery, 1987).
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)-3-chloropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSQLOOWSVEQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-chloropyridine hydrobromide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1444477.png)
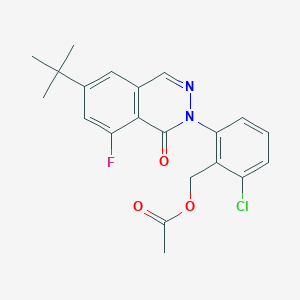
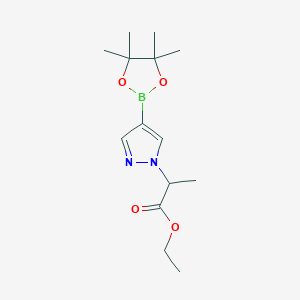
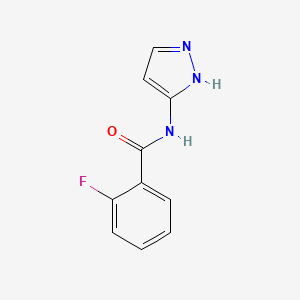
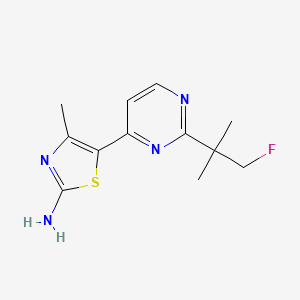
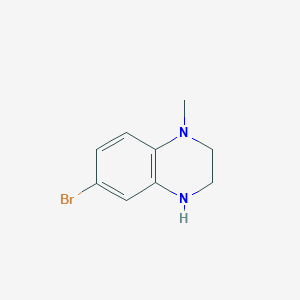
![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)
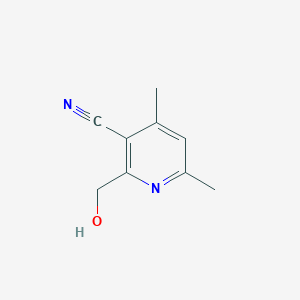
![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)
